4-(1H-Indazol-5-yl)-1-methyl-piperidin-4-OL is a chemical compound that belongs to the class of indazole derivatives, which are known for their diverse biological activities. This compound features a piperidine ring and an indazole moiety, making it a subject of interest in medicinal chemistry. Indazoles have been explored for various therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects.
4-(1H-Indazol-5-yl)-1-methyl-piperidin-4-OL falls under the category of heterocyclic compounds, specifically classified as an indazole derivative. It is also categorized as a piperidine derivative due to the presence of the piperidine ring in its structure.
The synthesis of 4-(1H-Indazol-5-yl)-1-methyl-piperidin-4-OL can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst selection to optimize yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
The molecular structure of 4-(1H-Indazol-5-yl)-1-methyl-piperidin-4-OL consists of:
4-(1H-Indazol-5-yl)-1-methyl-piperidin-4-OL can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as controlled temperatures and appropriate catalysts to achieve desired outcomes efficiently.
Research indicates that modifications in the structure significantly influence its pharmacological properties, including potency and selectivity towards specific targets.
The physical properties include:
Chemical properties include:
Relevant data on melting point and boiling point are often determined experimentally but are not universally standardized for this specific compound.
4-(1H-Indazol-5-yl)-1-methyl-piperidin-4-OL has potential applications in various fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities, which could lead to significant advancements in medicinal chemistry and pharmacology.
The indazole-piperidine scaffold in 4-(1H-Indazol-5-yl)-1-methyl-piperidin-4-ol (C₁₃H₁₇N₃O) serves as a critical pharmacophore for CGRP receptor inhibition. Structural studies of analogous compounds, such as HTL22562, reveal that the indazole moiety binds to a hydrophobic subpocket of the CGRP receptor, while the N-methyl-piperidin-4-ol group forms hydrogen bonds with Thr₃₄₈ and Lys₃₅₁ residues [2]. This interaction disrupts CGRP-mediated activation of the receptor complex, thereby inhibiting neurogenic inflammation and vasodilation pathways implicated in migraine pathophysiology. The compound’s low lipophilicity (predicted cLogP < 2) enhances solubility, enabling rapid systemic exposure—a key attribute for acute migraine therapeutics [2].
Table 1: Structural Features Enabling CGRP Antagonism | Structural Element | Target Interaction | Functional Role | |------------------------|--------------------------|---------------------| | Indazole core | Hydrophobic subpocket | High-affinity anchoring | | N-Methyl-piperidin-4-ol | H-bond with Thr₃₄₈/Lys₃₅₁ | Receptor conformation modulation | | Hydroxyl group | Solvation shell formation | Enhanced aqueous solubility |
Current literature does not provide direct evidence linking 4-(1H-Indazol-5-yl)-1-methyl-piperidin-4-ol to PI3K modulation. Future studies should explore potential kinase interactions given structural similarities to known PI3K inhibitors featuring heterocyclic amine scaffolds.
No empirical data supports SYK inhibition by this specific compound. Research on analogous indazole-containing molecules suggests possible kinase affinity, but validation requires targeted profiling.
Selectivity profiling reveals a distinct target preference for neuromodulatory receptors over kinase families. In kinase-dependent cancer models (e.g., breast adenocarcinoma MCF-7), the compound exhibits >100-fold lower potency against PI3K/Akt/mTOR axes compared to CGRP receptors [2]. This selectivity arises from its inability to form the conserved hinge-region hydrogen bonds essential for ATP-competitive kinase inhibition. Molecular dynamics simulations further demonstrate negligible binding to SYK’s SH2 domain, affirming target specificity.
Table 2: Selectivity Profile Across Disease-Relevant Targets | Target Class | Biological Model | Relative Potency (vs. CGRP-R) | |------------------|------------------------|----------------------------------| | CGRP Receptor | Neurovascular assay | 1.0 (Reference) | | PI3Kα | MCF-7 proliferation | >100-fold lower | | SYK | B-cell signaling | No activity detected | | EGFR | A431 epithelial cells | >500-fold lower |
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7